molecular formula C13H26O2 B14475266 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- CAS No. 70702-57-7

2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-

Cat. No.: B14475266
CAS No.: 70702-57-7
M. Wt: 214.34 g/mol
InChI Key: IIQPJXIOEUGXLB-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- is an organic compound with the molecular formula C12H24O2 It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- typically involves the reaction of tetrahydropyran with 1-methylheptyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid in a solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxygen atom in the pyran ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- involves its interaction with various molecular targets. The oxygen atom in the pyran ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog with a similar ring structure but without the 1-methylheptyl group.

    2H-Pyran, tetrahydro-2-(1-methylethoxy)-: Another analog with a different alkyl group attached to the oxygen atom.

Uniqueness

2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]- is unique due to the presence of the 1-methylheptyl group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its potential biological activity compared to simpler analogs .

Properties

CAS No.

70702-57-7

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-octan-2-yloxyoxane

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-9-12(2)15-13-10-7-8-11-14-13/h12-13H,3-11H2,1-2H3

InChI Key

IIQPJXIOEUGXLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC1CCCCO1

Origin of Product

United States

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